

Technical Guide: Physicochemical Properties of 4-(1,3-Thiazol-4-yl)aniline

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Compound of Interest

Compound Name: 4-(1,3-Thiazol-4-yl)aniline

Cat. No.: B1288845

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Thiazol-4-yl)aniline is a heterocyclic aromatic amine containing a thiazole ring linked to an aniline moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by thiazole-containing compounds. Thiazole derivatives have been reported to possess a range of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. Notably, certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are important targets in oncology research.^{[1][2][3]}

This technical guide provides a comprehensive overview of the known physicochemical properties of **4-(1,3-Thiazol-4-yl)aniline**. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes predicted values and data from structurally similar compounds to provide a comparative framework. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to facilitate further research and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile,

as well as its formulation characteristics.

General Properties

| Property | Value | Source(s) |
|-------------------|--|---------------------|
| Chemical Name | 4-(1,3-Thiazol-4-yl)aniline | - |
| CAS Number | 60759-10-6 | [4] |
| Molecular Formula | C ₉ H ₈ N ₂ S | [4] |
| Molecular Weight | 176.24 g/mol | [4] |
| Physical Form | Solid | |

Tabulated Physicochemical Data

Quantitative data for the specific compound **4-(1,3-Thiazol-4-yl)aniline** is not readily available in the cited literature. The following table presents a summary of available data, including predicted values and experimental data for structurally related compounds to serve as an estimation.

| Property | 4-(1,3-Thiazol-4-yl)aniline | 3-(2-Methyl-1,3-thiazol-4-yl)aniline (Analogue) | 3-(1,3-Thiazol-4-yl)aniline (Analogue) | Aniline (Parent Moiety) |
|--------------------|-----------------------------|---|--|--|
| Melting Point (°C) | Data not available | 102-106 | Data not available | -6 |
| Boiling Point (°C) | Data not available | 380.6 | 386.4 (Predicted) | 184 |
| Water Solubility | Data not available | Data not available | Data not available | Slightly soluble (~3.6 g/100 mL at 20°C) |
| pKa | Data not available | 3.71 ± 0.10 (Predicted) | Data not available | 4.6 |
| logP | Data not available | Data not available | Data not available | 0.9 |

Experimental Protocols

Standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining key properties of **4-(1,3-Thiazol-4-yl)aniline**.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology: Capillary Method

- Sample Preparation: The solid sample of **4-(1,3-Thiazol-4-yl)aniline** is finely powdered and dried.
- Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of solid **4-(1,3-Thiazol-4-yl)aniline** is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

- Sample Preparation: A precisely weighed amount of **4-(1,3-Thiazol-4-yl)aniline** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored continuously.
- Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point. For bases, this will be the pKa of the conjugate acid.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

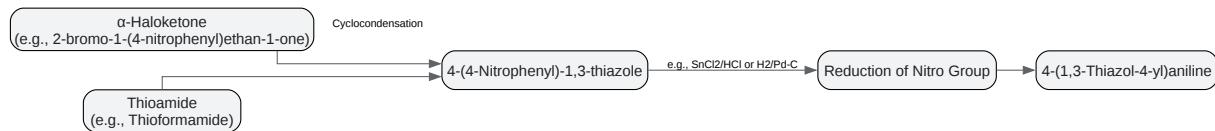
- Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Partitioning: A known amount of **4-(1,3-Thiazol-4-yl)aniline** is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.
- Equilibration: The mixture is agitated until partitioning equilibrium is achieved (e.g., for several hours).
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Potential Biological Activity

General Synthesis Workflow

The synthesis of **4-(1,3-thiazol-4-yl)aniline** derivatives can be achieved through various synthetic routes. A common approach involves the Hantzsch thiazole synthesis or related cyclocondensation reactions. A generalized workflow is depicted below.

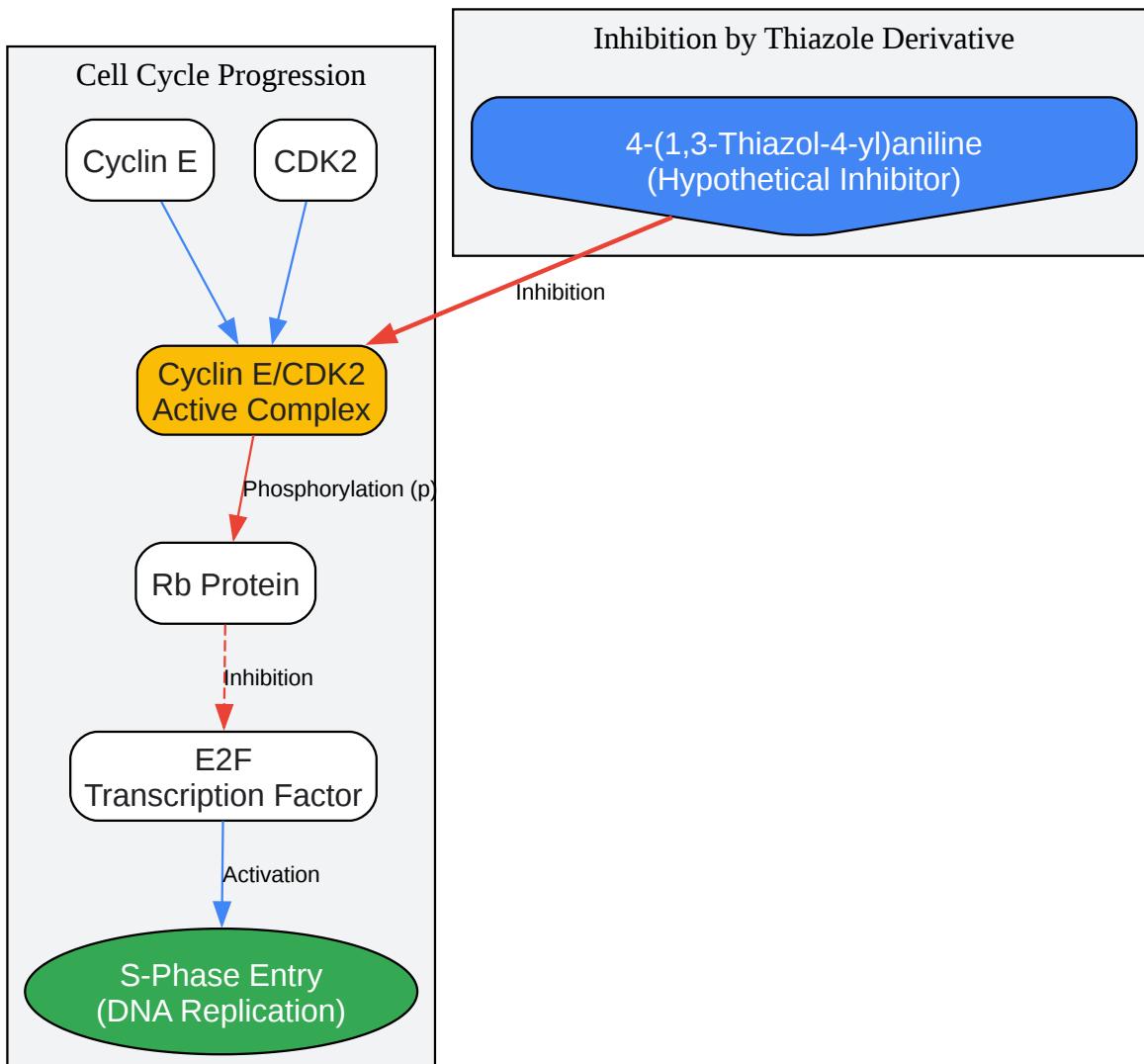


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Caption: Generalized synthesis workflow for **4-(1,3-Thiazol-4-yl)aniline**.

Potential Signaling Pathway Involvement

While specific signaling pathways for **4-(1,3-Thiazol-4-yl)aniline** have not been elucidated in the reviewed literature, the structural similarity to known cyclin-dependent kinase (CDK) inhibitors suggests a potential mechanism of action involving the cell cycle regulatory machinery. The following diagram illustrates a simplified, hypothetical signaling pathway where a thiazole-containing compound inhibits CDK2.

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Caption: Hypothetical inhibition of the Cyclin E/CDK2 pathway.

Conclusion

4-(1,3-Thiazol-4-yl)aniline represents a valuable scaffold for the development of novel therapeutic agents. This technical guide has summarized the currently available physicochemical information and provided standardized protocols for its further experimental

characterization. The elucidation of precise experimental data for its melting point, solubility, pKa, and logP is crucial for advancing its development. Furthermore, detailed biological studies are required to identify its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

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